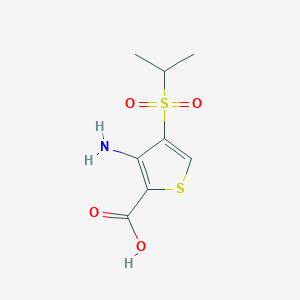

3-氨基-4-(异丙磺酰基)噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a compound that could be synthesized through various chemical reactions, involving thiophene derivatives which are known for their significance in the development of various chemical entities with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed reactions, decarboxylation, and C-H bond cleavage to yield tetraarylated products. For instance, thiophene carboxylic acids can undergo perarylation in the presence of a palladium catalyst to give corresponding tetraarylated products with good yields (Nakano et al., 2008). Additionally, amino-substituted thiophenes can be synthesized via reactions involving carbonyl compounds and nitrous acid, leading to various heterocyclic compounds (Zinchenko et al., 2009).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, is characterized by their heterocyclic framework which plays a crucial role in their chemical reactivity and potential interactions in biological systems. X-ray diffraction methods have been used to characterize molecular adducts of thiophene with other compounds, providing insights into their structural configurations (Lynch et al., 1998).

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including decarboxylative C-H/C-H cross-coupling, which is facilitated by rhodium(III)-catalyzed processes. This method allows for the synthesis of biaryl scaffolds with diverse substitution patterns, demonstrating the versatility of thiophene compounds in chemical synthesis (Zhang et al., 2015).

科学研究应用

化学合成和分子结构

杂环中的酸环化:3-氨基-4-(异丙磺酰基)噻吩-2-羧酸参与与羰基化合物和亚硝酸的反应,导致各种杂环化合物的合成,如二氧吡咯并[3,4-c]-和噻吩[3,4-c]异喹啉和烯啉(Zinchenko et al., 2009)。

镇痛化合物的合成:噻吩-3-羧酸衍生物用于制备具有潜在镇痛性能的N-取代的4-芳基-4-氧代-2-[(3-噻吩-2-基)氨基]丁-2-烯酰胺(Shipilovskikh et al., 2020)。

抗微生物应用:包括与3-氨基噻吩-2-羧酸相关的噻吩衍生物显示出对各种菌株有希望的抗微生物活性(El-Gaby et al., 2002)。

结构表征和生物测定:新型含噻吩的化合物已被合成用于其有趣的生物活性,包括抗癌、抗菌、抗病毒和抗氧化活性。它们的分子结构通过各种光谱方法进行表征(Mabkhot et al., 2017)。

先进材料合成

电化学应用:噻吩衍生物被合成用于电化学DNA传感器的应用,显示出适合生物识别的特定电化学特性(Kang et al., 2004)。

催化化学合成:噻吩衍生物被用作催化剂,用于高效地在羧酸和胺之间合成酰胺键,适用于广泛的底物(Mohy El Dine et al., 2015)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of contact with eyes .

属性

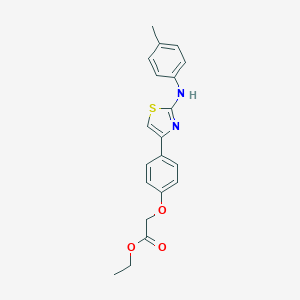

IUPAC Name |

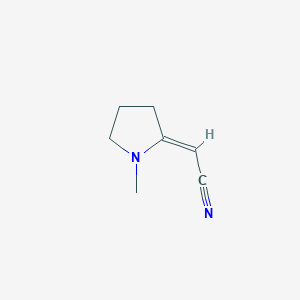

3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJXLQQZOLCMMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

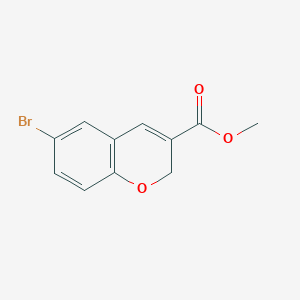

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381029 |

Source

|

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175201-89-5 |

Source

|

| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)